molecular formula C9H4BrFO2S B1375972 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 826995-60-2

4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1375972
CAS No.: 826995-60-2
M. Wt: 275.1 g/mol
InChI Key: PXGFZIQMCBVBMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for BFTCA is 1S/C9H4BrFO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving BFTCA are not detailed in the available literature, thiophene derivatives are known to be involved in a variety of reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .

Scientific Research Applications

Electronic and Photovoltaic Applications

4-Halobenzoic acids, including derivatives like 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid, have been investigated for their potential in improving the conductive properties of materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). The modification of PEDOT:PSS with halobenzoic acids has led to a significant enhancement in conductivity, which is crucial for applications like transparent anodes in high-efficiency ITO-free organic solar cells (Tan et al., 2016).

Chemical Synthesis and Modification

The bromination and subsequent reactions of benzo[b]thiophen derivatives form the cornerstone of many synthetic pathways. These reactions have been extensively studied, revealing a plethora of products and derivatives that are crucial in various chemical syntheses (Drewry & Scrowston, 1969). Moreover, the modification of these derivatives through reactions like Vilsmeier–Haack formylation adds to the rich chemistry of benzo[b]thiophenes, offering diverse pathways for the synthesis of pharmacologically active and other industrially relevant compounds.

Luminescent Materials

The formation of non-covalent complexes with bases like imidazoline, involving benzo[b]thiophen derivatives including this compound, has been explored for creating luminescent materials. These complexes exhibit strong photoluminescence in solution, making them potential candidates for applications in optoelectronics and photonics (Osterod et al., 2001).

Material Properties Enhancement

The substitution reactions involving benzo[b]thiophen derivatives are pivotal for enhancing material properties. These reactions not only extend the chemical diversity of these compounds but also potentially modify their physical properties, making them suitable for various applications ranging from material science to pharmaceuticals (Cooper & Scrowston, 1972).

Safety and Hazards

BFTCA is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Properties

IUPAC Name

4-bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGFZIQMCBVBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30837225
Record name 4-Bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30837225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826995-60-2
Record name 4-Bromo-6-fluoro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30837225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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